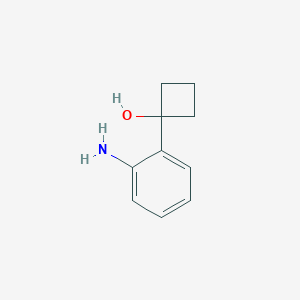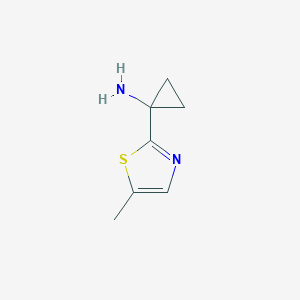![molecular formula C14H17BrO3 B8345977 2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B8345977.png)
2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one is an organic compound with the molecular formula C13H17BrO3 It is a brominated derivative of ethanone, featuring a cyclopentoxy and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-cyclopentoxy-4-methoxyphenyl)ethanone using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(3-cyclopentoxy-4-methoxyphenyl)ethanol.
Oxidation: Formation of 3-cyclopentoxy-4-methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by covalently binding to their active sites, thereby blocking their activity. The bromine atom plays a crucial role in this inhibitory action by forming a stable bond with the enzyme’s active site residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone
Uniqueness
2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one is unique due to the presence of the cyclopentoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C14H17BrO3 |
|---|---|
Molekulargewicht |
313.19 g/mol |
IUPAC-Name |
2-bromo-1-(3-cyclopentyloxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C14H17BrO3/c1-17-13-7-6-10(12(16)9-15)8-14(13)18-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3 |
InChI-Schlüssel |
WMKVGHONISCRRI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)OC2CCCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-C]pyridazin-3-amine](/img/structure/B8345912.png)








![6-[(3-chloro-4-fluoro-phenyl)methyl]-4-hydroxy-N,N,2-trimethyl-3,5-dioxo-7,8-dihydro-2,6-naphthyridine-1-carboxamide](/img/structure/B8345979.png)



